molecular formula C6H7FO B6163357 3-ethynyl-3-fluorooxolane CAS No. 2055614-94-1

3-ethynyl-3-fluorooxolane

Cat. No. B6163357
CAS RN: 2055614-94-1
M. Wt: 114.1
InChI Key:
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Description

3-Ethynyl-3-fluorooxolane, also known as EFO, is a compound of interest to scientists and researchers due to its unique properties and potential applications. It is a colorless liquid with a sweet smell, and is highly flammable. EFO is used in a variety of synthetic reactions, such as the synthesis of fluorinated alkenes and alkynes, as well as in the synthesis of fluorinated polymers. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, EFO has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 3-ethynyl-3-fluorooxolane is not yet fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, to cause a variety of biochemical and physiological effects. These effects may include changes in gene expression, cell signaling, and metabolic pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential to cause a variety of biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of diabetes. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease, improve metabolic health, and reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

3-ethynyl-3-fluorooxolane has several advantages for use in lab experiments. It is a colorless liquid with a sweet smell, and is highly flammable. It is also relatively inexpensive and easy to obtain. However, it can be toxic if not handled properly, and it has a low boiling point, which can make it difficult to work with in experiments.

Future Directions

There are a number of potential future directions for the research and development of 3-ethynyl-3-fluorooxolane. These include further investigation into the mechanism of action of this compound, as well as the development of new applications for this compound in the pharmaceutical, cosmetic, and other industries. In addition, further research could be conducted into the potential therapeutic benefits of this compound, such as its potential to reduce the risk of cancer, diabetes, and Alzheimer's disease. Finally, further research could be conducted into the potential toxic effects of this compound, as well as its potential to cause adverse reactions in humans.

Synthesis Methods

3-ethynyl-3-fluorooxolane is most commonly synthesized via a two-step process. The first step involves the reaction of an α-fluoroalcohol with an aldehyde or ketone. This reaction forms a 1,3-difluoro-2-oxolane, which is then converted to the desired this compound through a second reaction with a base. This reaction can also be carried out using a ruthenium catalyst, which yields a higher yield of this compound than the two-step process.

Scientific Research Applications

3-ethynyl-3-fluorooxolane has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of fluorinated alkenes and alkynes, as well as in the synthesis of fluorinated polymers. This compound has also been used in the production of pharmaceuticals, cosmetics, and other products. In addition, this compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-3-fluorooxolane can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "3-fluorooxolane", "acetylene", "sodium hydride", "diethyl ether", "potassium tert-butoxide", "tetrahydrofuran", "1-bromo-3-ethynylpropane" ], "Reaction": [ "Step 1: Preparation of 3-ethynyl-3-fluorooxolane intermediate", "a. To a solution of 3-fluorooxolane (1.0 g, 10.0 mmol) in dry diethyl ether (20 mL), add sodium hydride (0.4 g, 10.0 mmol) under nitrogen atmosphere.", "b. Add acetylene (1.0 g, 20.0 mmol) dropwise to the reaction mixture at room temperature and stir for 2 hours.", "c. Quench the reaction by adding water (10 mL) and extract the organic layer with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate compound.", "Step 2: Preparation of 1-ethynyl-3-bromopropane intermediate", "a. To a solution of 1-bromo-3-ethynylpropane (1.0 g, 5.0 mmol) in dry tetrahydrofuran (20 mL), add potassium tert-butoxide (1.5 g, 13.5 mmol) under nitrogen atmosphere.", "b. Stir the reaction mixture at room temperature for 2 hours.", "c. Quench the reaction by adding water (10 mL) and extract the organic layer with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate compound.", "Step 3: Coupling reaction to form 3-ethynyl-3-fluorooxolane", "a. To a solution of 1-ethynyl-3-bromopropane intermediate (1.0 g, 5.0 mmol) in dry tetrahydrofuran (20 mL), add 3-ethynyl-3-fluorooxolane intermediate (1.0 g, 5.0 mmol) and palladium(II) acetate (0.1 g, 0.5 mmol) under nitrogen atmosphere.", "b. Add triphenylphosphine (0.2 g, 0.8 mmol) and stir the reaction mixture at room temperature for 4 hours.", "c. Quench the reaction by adding water (10 mL) and extract the organic layer with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 3-ethynyl-3-fluorooxolane." ] }

CAS RN

2055614-94-1

Molecular Formula

C6H7FO

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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